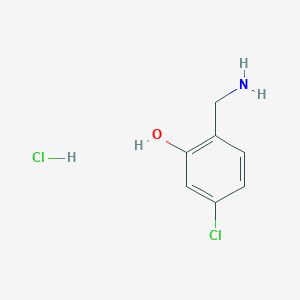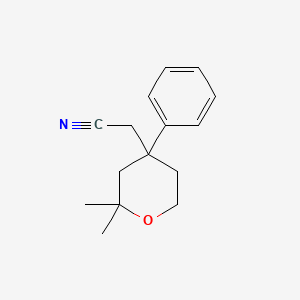![molecular formula C18H18N2O5S B2498560 {2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid CAS No. 429654-05-7](/img/structure/B2498560.png)
{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzoimidazole derivatives, including those similar to the compound , involves multi-step chemical reactions that yield a variety of benzoimidazole-based compounds. For instance, Yadav et al. (2010) described the synthesis of benzoimidazol-2-yl-benzenesulfonic acids, highlighting the antimicrobial activity of the synthesized compounds and the importance of topological and electronic parameters in their activity. Such synthetic processes often involve the use of resorcinol and 4-methoxyphenylacetic acid as basic reagents, with the structural and component characterization achieved through various spectroscopic methods (Yadav et al., 2010).
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is characterized through crystallographic and spectroscopic techniques. Yeong et al. (2018) synthesized and studied the crystal structure of a related compound, highlighting the role of hydrogen bonds in crystal packing. The detailed molecular structure provides insights into the stability and reactivity of these compounds (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical properties of benzoimidazole derivatives encompass a range of reactions including hydrolysis, decarboxylation, and hydrazone formation, as investigated by Anisimova et al. (2011). These chemical behaviors underline the versatility of benzoimidazole compounds in synthesizing new materials with potential biological activities (Anisimova et al., 2011).
Physical Properties Analysis
The physical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The synthesis and characterization processes often aim to optimize these properties for specific uses, although the referenced papers do not detail these aspects for the specific compound mentioned.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are key to understanding the potential applications of benzoimidazole derivatives. Studies such as those by Hussein and McGeary (2014) provide a methodology for the synthesis of substituted carboxylic acids, showcasing the chemical versatility and potential for creating a wide range of derivatives with varied properties (Hussein & McGeary, 2014).
Scientific Research Applications
Synthetic Applications : The compound has been utilized in the synthesis of benzocarbazoloquinones, involving oxidative cyclization processes (Rajeswaran & Srinivasan, 1994). Additionally, it's used in the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, showcasing its role in creating new chemical structures with potential biological activities (Salahuddin et al., 2017).
Antimicrobial Activity : Certain derivatives of this compound have demonstrated significant antimicrobial properties. For instance, 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids have shown effectiveness against various microbial strains (Yadav et al., 2010). This indicates the compound's potential in the development of new antimicrobial agents.
Photovoltaic Applications : The compound has been explored in the design of novel donor materials for organic solar cells, indicating its relevance in the field of renewable energy (Khan et al., 2019).
Catalysis : It has been used in the formation of palladium-based polymerization catalysts, signifying its role in facilitating chemical reactions (Skupov et al., 2007).
Antioxidative Activity : A study has investigated the antioxidative activity of a derivative of this compound, suggesting its potential use in combating oxidative stress (Wang Chuan-ning, 2009).
Luminescence Applications : The compound has been used in the development of luminescent materials, particularly in coordination with lanthanide ions, which could have applications in imaging and sensing technologies (Yang et al., 2010).
Drug Development : While specific information on drug use and side effects is excluded as per your requirements, the compound's derivatives have been studied for potential biological activities including fungicidal, antimicrobial, and antiarrhythmic properties, and effects on brain rhythmogenesis (Anisimova et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)11-10-17-19-15-4-2-3-5-16(15)20(17)12-18(21)22/h2-9H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWQOFJFCGNGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

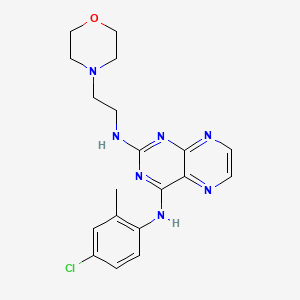

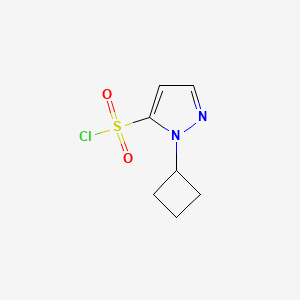
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)
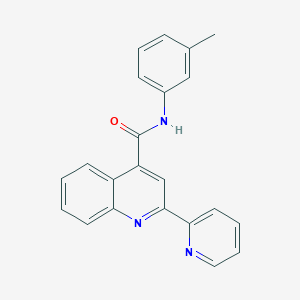
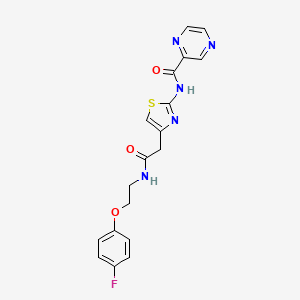
![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)


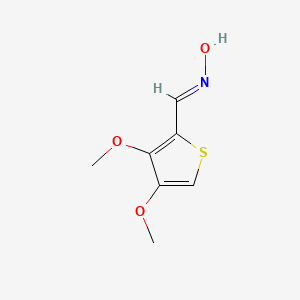
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)
